1-(1-Ethylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one
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Overview
Description
1-(1-Ethylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyrazole Ring: Starting with an appropriate precursor, the pyrazole ring can be synthesized through cyclization reactions.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions.
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through condensation reactions involving hydrazine derivatives and diketones.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield corresponding aldehydes or acids.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 1-(1-Ethylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one
- 1-(1-Propylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one
Uniqueness
1-(1-Ethylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one may have unique properties due to the presence of the ethyl group, which can influence its biological activity and chemical reactivity compared to its methyl or propyl analogs.
Properties
Molecular Formula |
C10H12N4O2 |
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Molecular Weight |
220.23 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-3-(hydroxymethyl)pyridazin-4-one |
InChI |
InChI=1S/C10H12N4O2/c1-2-13-6-8(5-11-13)14-4-3-10(16)9(7-15)12-14/h3-6,15H,2,7H2,1H3 |
InChI Key |
WLYFXHPXYNYYPC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)N2C=CC(=O)C(=N2)CO |
Origin of Product |
United States |
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